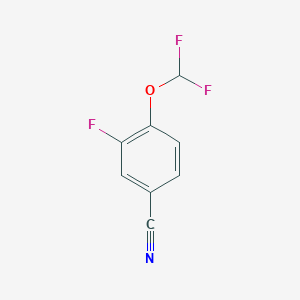
8-Chloro-2,3-dimethylquinolin-4-ol
Vue d'ensemble
Description
Synthesis Analysis
There are several methods for the synthesis of 8-chloro-2,3-dimethylquinolin-4-ol, including the reaction of 2-amino-4,5-dimethylquinoline with thionyl chloride, the condensation of 2,3-dimethylquinoxaline with 2-chloro-1,3-dimethylimidazolinium chloride, and by using 8-chloroquinoline-2-carbaldehyde with ammonium acetate in the presence of acetic acid.Molecular Structure Analysis
The molecular formula of 8-Chloro-2,3-dimethylquinolin-4-ol is C11H10ClNO . The molecular weight is 207.66 g/mol .Chemical Reactions Analysis
8-Chloro-2,3-dimethylquinolin-4-ol is a versatile compound used in various applications, including drug discovery, synthesis of organic compounds, and probing biological systems.Applications De Recherche Scientifique
1. Molecular Structure and Binding Characteristics
- Heteromeric Double Helix Formation : 8-Chloroquinoline oligoamides demonstrate the capability to form double helical dimers both in solution and solid state, and can undergo cross-hybridization with analogous 8-fluoroquinoline oligoamides. The handedness of these helices can be controlled through chiral residues (Gan et al., 2010).
2. Antitumor Applications
- Synthesis for Antitumor Activity : Halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, including 8-chloro derivatives, have been synthesized as potential antitumor agents. Among these, 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline exhibits significant activity against certain murine leukemias (Lin & Loo, 1978).
3. Antibacterial Applications
- Antibacterial Activity of Derivatives : New 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives, including 8-chloro variants, have been synthesized and show promising activity against Mycobacterium smegmatis (Kayirere et al., 1998).
4. Corrosion Inhibition
- Anti-Corrosion Applications : 8-Hydroxyquinoline derivatives, including chloro-substituted ones, have demonstrated efficacy as corrosion inhibitors for mild steel in acidic mediums. Their effectiveness has been evaluated through various experimental and computational studies (Douche et al., 2020).
5. Optical and Electronic Applications
- Optical and Electronic Properties : Studies on 8-hydroxyquinoline derivatives, including chloro-substituted ones, have explored their optical and electronic spectra for potential applications in areas like OLEDs and analytical chemistry. This includes investigations into the effects of substituents on optical properties and electronic spectra (Duvenhage et al., 2015).
Propriétés
IUPAC Name |
8-chloro-2,3-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-7(2)13-10-8(11(6)14)4-3-5-9(10)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXKTFUXPMJFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297532 | |
| Record name | 8-Chloro-2,3-dimethyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2,3-dimethylquinolin-4-ol | |
CAS RN |
1203-48-1 | |
| Record name | 8-Chloro-2,3-dimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2,3-dimethyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



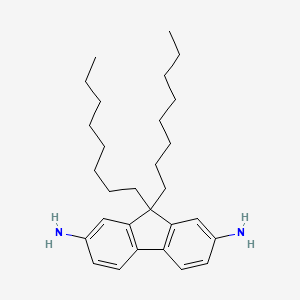
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
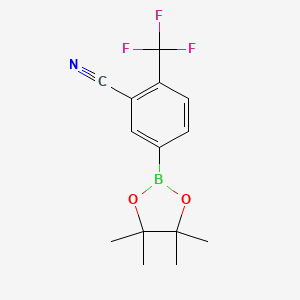
![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)
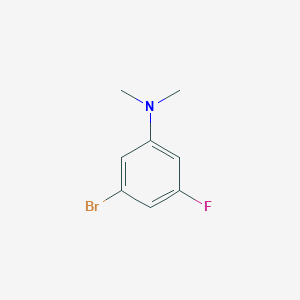
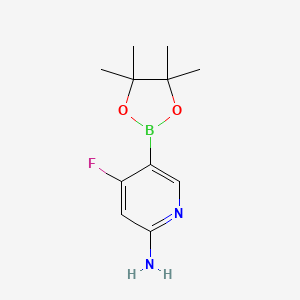
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
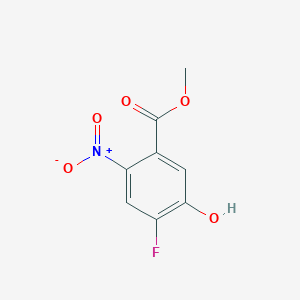
![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)
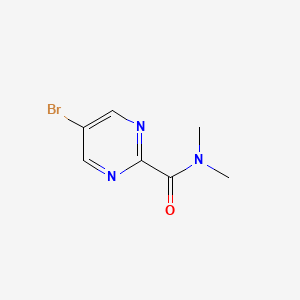
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)
